6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15602580
Molecular Formula: C19H16N6O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N6O2 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C19H16N6O2/c1-11-4-5-15-23-18-14(19(27)24(15)9-11)7-13(17(21)26)16(20)25(18)10-12-3-2-6-22-8-12/h2-9,20H,10H2,1H3,(H2,21,26) |
| Standard InChI Key | VRAILYRQFIRKMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N)C=C1 |
Introduction
The compound 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique structural framework. It belongs to the class of triazatricyclo compounds, which are known for their diverse biological activities and potential applications in pharmaceuticals.
Key Features:
-
Molecular Formula: CHNO
-
Molecular Weight: 464.5 g/mol
-
PubChem CID: 92520532
Structural Details:
-
IUPAC Name: 6-imino-13-methyl-2-oxo-N-[(1S)-1-phenylethyl]-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
-
InChI: InChI=1S/C27H24N6O2/c1-17-10-11-23-31-25-22(27(35)32(23)15-17)13-21(24(28)33(25)16-19-7-6-12-29-14-19)26(34)30-18(2)20-8-4-3-5-9-20/h3-15,18,28H,16H2,1-2H3,(H,30,34)/t18-/m0/s1
-
InChIKey: MPXKNGYNJYQCQO-SFHVURJKSA-N
Synthesis and Characterization
While specific synthesis details for this compound are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving condensation and cyclization processes. Characterization is usually achieved through spectroscopic methods such as NMR and mass spectrometry.
Spectroscopic Analysis:
-
NMR Spectroscopy: Useful for determining the structure and stereochemistry.
-
Mass Spectrometry: Provides molecular weight confirmation.
Potential Applications:
-
Pharmaceutical Research: Further studies are needed to explore its therapeutic potential.
-
Biological Screening: In vitro and in vivo tests could reveal its efficacy and safety profile.
Future Directions:
-
Synthetic Method Development: Efficient synthesis routes need to be established.
-
Biological Evaluation: Comprehensive biological screening is essential for identifying potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume